![molecular formula C10H17NO6 B1587626 Dimethyl (Boc-amino)malonate CAS No. 61172-70-1](/img/structure/B1587626.png)
Dimethyl (Boc-amino)malonate
Overview
Description
Dimethyl (Boc-amino)malonate is a derivative of malonic acid . It is also known as (Boc-amino)malonic acid dimethyl ester . It has a molecular weight of 247.25 .
Synthesis Analysis
Dimethyl (Boc-amino)malonate is used in peptide synthesis . It can be synthesized from dimethoxymethane and carbon monoxide .Molecular Structure Analysis
The linear formula of Dimethyl (Boc-amino)malonate is (CH3)3COCONHCH(COOCH3)2 . It has a molecular weight of 247.25 .Chemical Reactions Analysis
Dimethyl (Boc-amino)malonate is involved in various chemical reactions. For instance, it plays a role in the synthesis of α-amino acid esters .Physical And Chemical Properties Analysis
Dimethyl (Boc-amino)malonate has a refractive index of n20/D 1.444 and a density of 1.148 g/mL at 20 °C . It is used in peptide synthesis and should be stored at a temperature between 2-8°C .Scientific Research Applications
Peptide Synthesis
Dimethyl (Boc-amino)malonate is used in peptide synthesis . The Boc group (tert-butyloxycarbonyl) is a common protecting group used in the synthesis of peptides. It prevents unwanted peptide bonding at the amine group during the synthesis process.
Electrophilic Amination Reagent
Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, a related compound, serves as an electrophilic amination reagent for Grignard reagents, leading to N-alkylation products. This suggests that Dimethyl (Boc-amino)malonate could potentially be used in a similar manner.
Synthesis of Highly Functionalized and Substituted Piperidines
Nitrogen-containing tethered diacids, easily prepared by reductive alkylation of diethyl aminomalonate or ethyl cyanoglycinate, undergo double Michael reactions with 3-butyn-2-one to give highly functionalized and substituted piperidines (pipecolic acid derivatives) with surprisingly high stereoselectivity . This indicates that Dimethyl (Boc-amino)malonate could potentially be used in the synthesis of complex organic compounds.
properties
IUPAC Name |
dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQVFHUDWIETEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399768 | |
Record name | Dimethyl (Boc-amino)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (Boc-amino)malonate | |
CAS RN |
61172-70-1 | |
Record name | Dimethyl (Boc-amino)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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